1H-Indene-1,2(3H)-dione, also known as indenedione, is a relatively simple organic compound with the formula C₉H₆O₂. Its synthesis has been reported in various scientific publications, employing different methods often involving the oxidation of indene or its derivatives. For instance, one study describes its preparation using chromic acid oxidation of indene, while another utilizes silver nitrate as the oxidizing agent [].
Research suggests that 1H-Indene-1,2(3H)-dione possesses several potential biological activities, making it an interesting subject for further investigation. Studies have explored its:
Beyond its potential biological activities, 1H-Indene-1,2(3H)-dione has been explored in other scientific contexts, such as:
1H-Indene-1,2(3H)-dione, also known as 1,2-Indanedione, is an organic compound with the molecular formula C₉H₆O₂. This compound is characterized by a vicinal diketone structure situated within an indane framework, which consists of a five-membered ring fused to a six-membered aromatic ring. The compound typically appears as a yellow solid and has notable chemical properties due to its diketone functional groups, which can participate in various
These reactions highlight the versatility of 1H-Indene-1,2(3H)-dione in synthetic organic chemistry.
1H-Indene-1,2(3H)-dione has diverse applications across various fields:
The synthesis of 1H-Indene-1,2(3H)-dione can be achieved through several methods:
These methods allow for the efficient production of 1H-Indene-1,2(3H)-dione in laboratory settings.
Interaction studies of 1H-Indene-1,2(3H)-dione have focused on its reactivity with various biological molecules and its role in synthetic pathways. The compound's capacity to undergo decarbonylative cycloaddition reactions allows it to interact with carbon-carbon bonds in organic compounds effectively. These interactions are critical for understanding its potential pharmacological effects and applications in organic synthesis .
Several compounds share structural similarities with 1H-Indene-1,2(3H)-dione. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1H-Indene-1,3(2H)-dione | 606-23-5 | 0.97 |
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | 16440-98-5 | 0.94 |
1,3-Indanedione | 83-33-0 | 0.94 |
Indan-1,3-dione | 579-07-7 | 0.97 |
The uniqueness of 1H-Indene-1,2(3H)-dione lies in its specific diketone structure within the indane framework, which distinguishes it from similar compounds such as 1H-Indene-1,3(2H)-dione. Its distinct reactivity patterns and applications in forensic science further enhance its significance in both academic research and practical applications.
Corrosive;Irritant